1-(2-Chlorophenyl)ethanol

Descripción

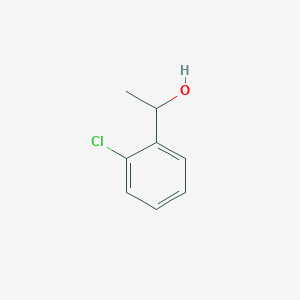

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUBOVLGCYUYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884623 | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13524-04-4 | |

| Record name | 1-(2-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Chlorophenyl)ethanol (CAS No. 13524-04-4), a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented for practical application in a research and development setting.

Chemical Identity and Properties

This compound, also known as 2-Chloro-α-methylbenzyl alcohol, is an organic compound featuring a 2-chlorophenyl group attached to an ethanol (B145695) backbone.[1][2][3] Its hydroxyl group classifies it as an alcohol, contributing to its moderate polarity and ability to engage in hydrogen bonding.[3]

| Identifier | Value |

| CAS Number | 13524-04-4[1][2][4] |

| Molecular Formula | C₈H₉ClO[1][2][4] |

| Molecular Weight | 156.61 g/mol [2][4] |

| IUPAC Name | 1-(2-chlorophenyl)ethan-1-ol[5] |

| Synonyms | (±)-1-(o-Chlorophenyl)ethanol, 2-Chloro-α-methylbenzenemethanol, o-Chlorophenylmethylcarbinol[1] |

| InChI Key | DDUBOVLGCYUYFX-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | CC(C1=CC=CC=C1Cl)O[1] |

This table summarizes the key physical and chemical properties of this compound.

| Property | Value | Conditions |

| Physical Form | Colorless to pale yellow liquid[1] | Ambient Temperature |

| Boiling Point | 121-123 °C[6] | 14 mmHg |

| Flash Point | 93.8 °C[6] | - |

| Refractive Index | 1.5420 - 1.5480[5] | @ 20 °C |

| pKa | 14.05 ± 0.20 | Predicted |

| Solubility | Slightly soluble in water[1] | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the characteristic spectral data.

The following data corresponds to the (S)-enantiomer in a CDCl₃ solvent.

¹H NMR (400 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|---|

| 7.52 | d | 1H | Ar-H | 7.2 |

| 7.12 - 7.25 | m | 3H | Ar-H | - |

| 5.10 - 5.15 | m | 1H | CH-OH | - |

| 2.34 | s | 3H | -CH₃ | - |

| 1.82 | s | 1H | -OH | - |

| 1.47 | d | 3H | -CH₃ | 6.4 |

¹³C NMR (100 MHz, CDCl₃) [7]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 143.9 | Ar-C |

| 134.2 | Ar-C |

| 130.4 | Ar-C |

| 127.2 | Ar-C |

| 126.4 | Ar-C |

| 124.5 | Ar-C |

| 66.8 | CH-OH |

| 23.9 | -CH₃ |

| 18.9 | -CH₃ |

IR spectra are available, with characteristic peaks indicating the presence of hydroxyl and aromatic C-Cl groups.

GC-MS data is available for this compound, providing fragmentation patterns useful for its identification.

Synthesis Methodologies

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 2'-chloroacetophenone (B1665101). This process can be visualized as a straightforward chemical transformation.

Caption: Synthesis of this compound via reduction.

The following protocol is a representative method for the synthesis of racemic this compound, adapted from standard chemical reduction procedures for similar compounds.[8]

-

Dissolution: Dissolve 2'-chloroacetophenone (10 mmol) in a suitable protic solvent, such as methanol or ethanol (50 mL), within a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the cooled, stirring solution. The quantity should be sufficient to ensure complete reduction.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid solution.

-

Extraction: Extract the product from the aqueous medium using an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry them over an anhydrous salt (e.g., magnesium sulfate), and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules.[1] Its applications are primarily in:

-

Pharmaceuticals: It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1]

-

Agrochemicals: The compound is utilized in the manufacturing of certain pesticides.[1]

-

Antimicrobial Research: It has demonstrated antimicrobial and antifungal properties, making it a subject of interest in the development of new therapeutic agents.[1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified under the Globally Harmonized System (GHS) with the following hazards.

| Hazard Class | Category |

| Skin Irritation | 2[1] |

| Eye Irritation | 2[1] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Irritation) |

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][9] Keep away from strong oxidizing agents, strong acids, and strong bases.[9][12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 13524-04-4: this compound | CymitQuimica [cymitquimica.com]

- 4. 1-(2-Chlorophenyl)-1-ethanol | 13524-04-4 [chemicalbook.com]

- 5. This compound, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound | 13524-04-4 [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.de [fishersci.de]

1-(2-Chlorophenyl)ethanol molecular weight and formula

An In-depth Technical Guide on 1-(2-Chlorophenyl)ethanol: Molecular Properties

This guide provides the fundamental molecular characteristics of this compound, a compound relevant to researchers, scientists, and professionals in drug development.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. This data is crucial for analytical calculations, experimental design, and chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₉ClO[1][2][3][4] |

| Molecular Weight | 156.61 g/mol [1][2][3] |

| IUPAC Name | 1-(2-chlorophenyl)ethan-1-ol[4] |

| CAS Number | 13524-04-4[1] |

Logical Relationship of Molecular Properties

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.

Caption: Relationship between chemical name, formula, and molecular weight.

References

1H NMR and 13C NMR spectra of 1-(2-Chlorophenyl)ethanol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(2-Chlorophenyl)ethanol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation. This document presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes visualizations to illustrate the molecular structure and analytical workflow.

This compound (C₈H₉ClO) is a chiral secondary alcohol. Its structure consists of a chlorophenyl group attached to an ethanol (B145695) backbone. The presence of distinct chemical environments for the protons and carbons in the molecule gives rise to a characteristic NMR spectrum, which is fundamental for its identification and structural verification.

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these core physicochemical properties is critical for its effective handling, storage, formulation, and for ensuring the quality and safety of downstream products. This document details available data, provides robust experimental protocols for its analysis, and outlines potential degradation pathways based on established chemical principles.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its structure, featuring a moderately polar hydroxyl group and a nonpolar chlorophenyl group, dictates its solubility and stability characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₉ClO | [3] |

| Molecular Weight | 156.61 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 231 °C | [4] |

| Density | 1.182 g/mL | [4] |

| pKa | 14.05 ± 0.20 (Predicted) | [3] |

| Storage | Store in a cool, dry place, away from direct sunlight. | [2] |

Solubility Profile

The solubility of a compound is a fundamental property that influences its absorption, distribution, and formulation. This compound is characterized as being slightly soluble in water.[1][2] Its miscibility with organic solvents is dictated by the principle of "like dissolves like," where its polar alcohol group contributes to solubility in polar solvents, and the aromatic ring allows for interaction with non-polar solvents.

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a straightforward method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile (B52724), dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipette or dropper

Procedure:

-

Add approximately 1 mL of the selected solvent to a clean, dry test tube.

-

To the solvent, add a small, measured amount of this compound (e.g., 20 µL).

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution against a dark background for any signs of undissolved droplets or cloudiness.

-

Record the observation as "soluble" (a clear, homogeneous solution), "partially soluble" (a cloudy or heterogeneous mixture with some dissolution), or "insoluble" (no apparent dissolution, distinct layers).

-

If the substance is soluble, continue to add small aliquots of this compound until saturation is reached to gain a semi-quantitative understanding of its solubility.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a substance.[5][6] These studies expose the compound to stress conditions more severe than those it would encounter during normal handling and storage.[7] For this compound, this involves subjecting it to hydrolytic, oxidative, photolytic, and thermal stress. It is noted to be incompatible with strong oxidizing agents.[1]

While specific degradation pathways for this compound have not been extensively reported, general degradation mechanisms for similar compounds can be inferred.

Potential Degradation Pathways

-

Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of the corresponding ketone, 2'-chloroacetophenone. Further oxidation could potentially lead to cleavage of the aromatic ring, though this would require harsh conditions.

-

Dehydration: Under acidic conditions and/or heat, elimination of water could occur, leading to the formation of 2-chlorostyrene.

-

Photodegradation: Aromatic chlorides can undergo photolytic cleavage of the carbon-chlorine bond, potentially leading to radical-mediated side reactions or substitution of the chlorine atom.

Experimental Protocol: Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be adapted and optimized for this compound.[5][7] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive decomposition.[8]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV or PDA detector

-

Photostability chamber

-

Oven

3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

3.2.2. Stress Conditions:

-

Acidic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1N HCl.

-

Heat the mixture at 60°C for a specified period (e.g., starting with 2 hours and adjusting as needed).

-

At various time points, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To a suitable volume of the stock solution, add an equal volume of 1N NaOH.

-

Maintain the mixture at room temperature for a specified period (e.g., starting with 2 hours).

-

At various time points, withdraw an aliquot, neutralize it with 1N HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To a suitable volume of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

-

At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Transfer a sample of neat this compound to a vial and place it in an oven at a controlled temperature (e.g., 70°C) for a specified period.

-

Alternatively, expose the stock solution to the same temperature.

-

At various time points, withdraw a sample, dissolve it in the mobile phase if necessary, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostability chamber to a light source with a specific illumination (e.g., as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample in the dark.

-

At various time points, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.

-

Analytical Method for Stability Assessment

Proposed HPLC Method

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 225 nm |

Method Validation: The developed method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The outlined forced degradation studies and the proposed HPLC method will enable the development of a comprehensive stability profile, ensuring the quality and reliability of this compound in its various applications. Further studies are encouraged to generate specific quantitative solubility data and to fully elucidate the degradation pathways and identify the resulting products.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethanol-induced oxidative stress: basic knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. biomedres.us [biomedres.us]

An In-depth Technical Guide to the Health and Safety of 1-(2-Chlorophenyl)ethanol

This guide provides comprehensive health and safety information for 1-(2-Chlorophenyl)ethanol, intended for researchers, scientists, and professionals in drug development. It covers hazard identification, handling procedures, and emergency measures, presenting quantitative data in structured tables and outlining key safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4][5] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |

GHS Label Elements:

The logical workflow for handling this chemical, from hazard identification to control, is crucial for ensuring laboratory safety.

Caption: Workflow for Safe Handling of this compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO[1][3] |

| Molecular Weight | 156.61 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid[2][6] |

| Odor | Faint odor[2] |

| Solubility | Slightly soluble in water[2] |

| Boiling Point | 130 °C at 1.66 kPa[5] / 136 °C[6] |

| Relative Density | 1.19[5] |

| CAS Number | 13524-04-4[2][7] |

First Aid Measures

Prompt and appropriate first aid is critical in the event of accidental exposure. The following table summarizes the recommended procedures.

Table 3: First Aid Protocols for this compound Exposure

| Exposure Route | First Aid Procedure |

|---|---|

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[3][8][9] |

| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, consult a physician.[3][8][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8][9][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][8][11] |

Handling, Storage, and Personal Protection

Adherence to proper handling and storage protocols, including the consistent use of Personal Protective Equipment (PPE), is essential to minimize exposure risk.

Table 4: Safe Handling, Storage, and PPE Requirements

| Category | Recommendation |

|---|---|

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[3][4][11] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[3][6][11] |

| Eye/Face Protection | Wear approved safety glasses with side-shields or chemical safety goggles.[3][11] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[4][12] |

| Respiratory Protection | Respiratory protection is not typically required when handled in a well-ventilated area or fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge.[13] |

The following diagram illustrates the experimental workflow for assessing skin irritation, a key hazard of this compound.

Caption: Experimental Workflow for Skin Irritation Assessment (OECD 404).

Emergency Procedures

Preparedness for emergencies such as fires or accidental spills is a critical component of laboratory safety.

Table 5: Fire-Fighting and Accidental Release Measures

| Procedure Type | Protocol |

|---|---|

| Fire-Fighting | Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11]Specific Hazards: Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[11]Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11] |

| Accidental Release | Personal Precautions: Wear appropriate personal protective equipment (PPE) to prevent skin and eye contact and inhalation of vapors. Ensure adequate ventilation and evacuate personnel from the area.[3][4]Environmental Precautions: Prevent the chemical from entering drains or waterways.[3][4]Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the material into a suitable, closed container for disposal.[3][4] |

By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.de [fishersci.de]

- 7. 1-(2-Chlorophenyl)-1-ethanol | 13524-04-4 [chemicalbook.com]

- 8. schc.org [schc.org]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. en.hesperian.org [en.hesperian.org]

- 11. fishersci.com [fishersci.com]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. nchemicalgroup.com [nchemicalgroup.com]

The Crux of Luliconazole Synthesis: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Luliconazole (B1675427), a potent topical antifungal agent, has a stereospecific structure that is crucial for its efficacy. The synthesis of this complex molecule is a multi-step process hinging on the strategic formation and reaction of several key intermediates. This technical guide provides an in-depth exploration of these core molecular building blocks, detailing their synthesis, and presenting quantitative data and experimental protocols to support research and development in antifungal drug manufacturing.

Core Intermediates: The Foundation of Luliconazole Synthesis

The synthesis of luliconazole predominantly proceeds through a convergent strategy, involving the preparation of a chiral epoxide or a related chiral alcohol, which is then coupled with an imidazole-containing moiety. The most critical intermediates identified in various synthetic schemes are:

-

2-Chloro-1-(2,4-dichlorophenyl)ethanone : Often the starting point of the synthesis, this achiral ketone is typically prepared via a Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543).[1][2][3]

-

(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol : The formation of this specific chiral alcohol is a pivotal step that introduces the required stereochemistry for the final luliconazole molecule. Its synthesis is achieved through asymmetric reduction of the preceding ketone.[4][5]

-

Activated Derivatives of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol : To facilitate the subsequent nucleophilic substitution, the hydroxyl group of the chiral alcohol is converted into a good leaving group, such as a mesylate or a sulfonate.[1][6][7] A notable activated intermediate is (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.[5][8]

-

1-Cyanomethylimidazole : This provides the essential imidazole (B134444) ring and the acetonitrile (B52724) group of the final product.[1][6]

-

Dithiirane (B14625396) Intermediate : The reaction of 1-cyanomethylimidazole with carbon disulfide in the presence of a base generates a reactive dithiirane intermediate, which is crucial for the formation of the dithiolane ring in luliconazole.[1][9][10]

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of these key intermediates and their subsequent conversion to luliconazole.

Diagram: Overall Synthetic Pathway of Luliconazole

Caption: A simplified overview of a common synthetic route to luliconazole.

Experimental Protocols

Synthesis of 2-Chloro-1-(2,4-dichlorophenyl)ethanone

This initial step involves the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride.[2][3]

Methodology:

-

To a cooled mixture of a suitable solvent (e.g., methylene (B1212753) dichloride) and aluminum chloride, chloroacetyl chloride and 1,3-dichlorobenzene are added.[3]

-

The reaction mixture is stirred for a specified duration (e.g., 8 hours) to allow for complete reaction.[3]

-

The reaction is then quenched by pouring it into a mixture of water and an organic solvent like ethyl acetate (B1210297) or methylene dichloride.[2][3]

-

The organic layer is separated, washed, and the solvent is distilled off.[2][3]

-

The crude product is purified by crystallization from a suitable solvent such as isopropyl alcohol to yield 2-chloro-1-(2,4-dichlorophenyl)ethanone.[2][3]

| Parameter | Value/Condition | Reference |

| Starting Materials | 1,3-Dichlorobenzene, Chloroacetyl chloride, Aluminum chloride | [2][3] |

| Solvent | Methylene dichloride or neat | [3] |

| Reaction Time | 8 hours | [3] |

| Purification | Crystallization from isopropyl alcohol | [2][3] |

| Purity (HPLC) | >98% | [3] |

Asymmetric Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol

The stereoselective reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone is a critical step to establish the correct stereochemistry of luliconazole. Several methods have been reported, including chemoenzymatic and catalytic approaches.

This method involves the enzymatic resolution of a racemic mixture of 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.[6][7]

Methodology:

-

Racemic 2-chloro-1-(2,4-dichlorophenyl)ethanol (B52866) is synthesized by the reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using sodium borohydride.[6][7]

-

The racemic alcohol is then acetylated to form racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate.[6][7]

-

The racemic acetate undergoes lipase-mediated hydrolysis (e.g., using Novozym 435®). The lipase (B570770) selectively hydrolyzes one enantiomer, allowing for the separation of the desired (S)-alcohol and the unreacted (R)-acetate.[6][7]

| Parameter | Value/Condition | Reference |

| Enzyme | Novozym 435® | [6][7] |

| Substrate | racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate | [6][7] |

| Enantiomeric Excess (e.e.) | >99% for (S)-alcohol | [6][7] |

| Conversion | ~50% | [6][7] |

This approach utilizes a chiral catalyst to directly reduce the ketone to the desired (R)-alcohol.

Methodology:

-

A chiral catalyst is prepared in situ. For example, a ruthenium complex can be formed from [Ru(p-cymene)Cl2]2 and an optically pure ligand like (S,S)-N-p-methylbenzenesulfonyl-1,2-diphenylethylenediamine.[4]

-

The ketone, ω-chloro-2,4-dichloroacetophenone, is added to the catalyst solution along with a hydrogen source (e.g., NaHCO3·2H2O).[4]

-

The reaction is carried out in a suitable solvent system, which can be aqueous.[4]

-

After the reaction is complete, the product is extracted with an organic solvent (e.g., n-hexane), and purified by crystallization.[4]

| Parameter | Value/Condition | Reference |

| Catalyst | Ruthenium complex with a chiral ligand | [4] |

| Substrate | ω-chloro-2,4-dichloroacetophenone | [4] |

| Optical Purity | 99.1% - 99.3% | [4] |

| Solvent | Degassed water | [4] |

Diagram: Asymmetric Synthesis of the Chiral Alcohol Intermediate

Caption: Comparison of two major routes to the chiral alcohol intermediate.

Activation of the Chiral Alcohol and Coupling with the Imidazole Moiety

The hydroxyl group of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is activated to facilitate the final coupling step. This can be achieved by converting it to a mesylate or by reaction with oxalyl chloride to form (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene.[5][6]

Methodology for Mesylation and Coupling:

-

The enantiomerically pure (S)-β-halohydrin is subjected to a mesylation reaction.[6]

-

The resulting mesylated derivative is then reacted with 1-cyanomethylimidazole in the presence of carbon disulfide and a base.[1][6]

-

The reaction mixture is stirred at room temperature to facilitate the formation of the dithiolane ring and attachment of the imidazoleacetonitrile moiety.[1]

-

The crude luliconazole is then isolated and purified.

| Parameter | Value/Condition | Reference |

| Activating Agent | Methanesulfonyl chloride | [1][6] |

| Imidazole Source | 1-Cyanomethylimidazole | [1][6] |

| Dithiolane Source | Carbon disulfide | [1] |

| Base | Sodium hydroxide | [1] |

| Solvent | DMSO | [1] |

| Overall Yield (from chiral alcohol) | 43% | [6] |

| Enantiomeric Excess (e.e.) | >99% | [6] |

Methodology for Dichloro Intermediate and Coupling:

-

(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is reacted with oxalyl chloride in a suitable solvent like methylene dichloride with a catalyst such as DMF.[5]

-

The resulting (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene is then purified.[5]

-

This dichloro intermediate is subsequently reacted with the pre-formed dithiirane intermediate from 1-cyanomethylimidazole and carbon disulfide to yield luliconazole.

| Parameter | Value/Condition | Reference |

| Chlorinating Agent | Oxalyl chloride | [5] |

| Catalyst | DMF | [5] |

| Molar Yield (from chiral alcohol) | ≥90.0% | [5] |

| Optical Purity of Intermediate | ≥99.0% | [5] |

Mechanism of Action: A Brief Overview

While this guide focuses on the synthesis, it is pertinent to mention the mechanism of action of luliconazole for a comprehensive understanding. Luliconazole inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[11][12] This disruption of ergosterol synthesis leads to damage of the cell membrane and ultimately, fungal cell death.[11][12]

Diagram: Luliconazole's Mechanism of Action

Caption: Inhibition of ergosterol biosynthesis by luliconazole.

Conclusion

The synthesis of luliconazole is a testament to the advancements in asymmetric synthesis and chemoenzymatic processes. The careful selection of synthetic routes and the precise control over the formation of key chiral intermediates are paramount to achieving high yields and enantiopurity of the final active pharmaceutical ingredient. This guide provides a foundational understanding of these critical aspects, offering valuable insights for researchers and professionals in the field of antifungal drug development and manufacturing. The detailed protocols and tabulated data serve as a practical resource for the laboratory synthesis and process optimization of luliconazole.

References

- 1. CN105566309A - Method for synthesizing Luliconazole - Google Patents [patents.google.com]

- 2. US10703744B2 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 3. WO2016092478A1 - Process for preparation of luliconazole - Google Patents [patents.google.com]

- 4. New synthesis method of luliconazole key chiral intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Google Patents [patents.google.com]

- 6. air.unimi.it [air.unimi.it]

- 7. researchgate.net [researchgate.net]

- 8. Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2019150383A1 - A process for preparation of luliconazole - Google Patents [patents.google.com]

- 10. A Process For Preparation Of Luliconazole [quickcompany.in]

- 11. What is the mechanism of Luliconazole? [synapse.patsnap.com]

- 12. PathWhiz [smpdb.ca]

A Technical Guide to the Fundamental Reaction Mechanisms of 1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)ethanol is a chiral secondary alcohol that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably in the pharmaceutical and agrochemical industries.[1] Its utility is derived from the presence of a stereogenic center at the carbinol carbon and the influence of the electron-withdrawing chloro-substituent on the phenyl ring, which modulates its reactivity. This technical guide provides an in-depth exploration of the core reaction mechanisms involving this compound, including its synthesis and subsequent transformations. The content herein is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in research and development.

I. Synthesis of this compound: Reduction of 2'-Chloroacetophenone (B1665101)

The most prevalent method for synthesizing this compound is the reduction of the corresponding ketone, 2'-chloroacetophenone. This transformation can be achieved through both chemical and biocatalytic methods, with the latter offering high enantioselectivity, a crucial aspect for the synthesis of chiral drug intermediates.

A. Chemical Reduction

Chemical reduction of 2'-chloroacetophenone typically employs hydride reagents. For the asymmetric reduction to yield a specific enantiomer, chiral catalysts are utilized.

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones. The mechanism involves the use of a chiral oxazaborolidine catalyst that coordinates with both the borane (B79455) reducing agent and the ketone substrate, facilitating a stereoselective hydride transfer.

B. Biocatalytic Reduction

The use of whole-cell biocatalysts or isolated enzymes for the reduction of 2'-chloroacetophenone offers a green and highly stereoselective alternative to chemical methods. Microorganisms such as Saccharomyces cerevisiae, Aspergillus terreus, Rhizopus oryzae, and genetically modified Escherichia coli have been successfully employed.[2][3]

Biocatalytic reduction is mediated by oxidoreductase enzymes, which utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's chiral active site binds the ketone in a specific orientation, leading to a highly enantioselective hydride transfer to the carbonyl carbon.

Quantitative Data for the Synthesis of this compound

| Method | Catalyst/Biocatalyst | Reducing Agent/Cosubstrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Ref. |

| Chemical | NaBH₄ | - | Methanol | 0 - RT | - | - | Racemic | [4] |

| Biocatalytic | Saccharomyces cerevisiae B5 | Ethanol (B145695) (5%) | Water | 25 | 24 | >99 | >99 (R) | [5] |

| Biocatalytic | E. coli (recombinant) | Formate | Water | 30 | - | 96 | >99.9 (S) | [3] |

| Biocatalytic | Daucus carota | - | Water | 30 | 24-72 | High | High (S) | [6][7] |

Experimental Protocols

-

Cultivation: Saccharomyces cerevisiae B5 is cultured aerobically in a suitable growth medium.

-

Reaction Setup: In a reaction vessel, the yeast cells (e.g., 10.75 g/L dry cell weight) are suspended in a buffer solution (e.g., pH 8.0).

-

Substrate and Cosubstrate Addition: 2'-chloroacetophenone (e.g., 1 g/L) and ethanol (5% v/v) as a cosubstrate for cofactor regeneration are added to the cell suspension.

-

Incubation: The reaction mixture is incubated at 25°C with shaking for 24 hours.

-

Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product yield and enantiomeric excess are determined by chiral gas chromatography or HPLC.[5]

II. Core Reactions of this compound

A. Oxidation to 2'-Chloroacetophenone

The oxidation of this compound regenerates the starting ketone, 2'-chloroacetophenone. This reaction is typically carried out using chromium-based reagents or other mild oxidizing agents.

PCC is a mild oxidizing agent that converts secondary alcohols to ketones efficiently. The reaction proceeds through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of a proton and the reduced chromium species.

References

- 1. What is the mechanism of Tulobuterol? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Efficient enantioselective reduction of ketones with Daucus carota root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Enantioselective Synthesis of (S)-1-(2-Chlorophenyl)ethanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-1-(2-Chlorophenyl)ethanol, a key chiral intermediate in the pharmaceutical industry. Two distinct and highly efficient methods are presented: a biocatalytic approach using whole cells of Lactobacillus curvatus and a chemocatalytic method based on asymmetric transfer hydrogenation (ATH) with a chiral Ruthenium(II) catalyst.

Introduction

(S)-1-(2-Chlorophenyl)ethanol is a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The precise control of its stereochemistry is crucial for the efficacy and safety of the final drug products. The methods outlined below offer high enantioselectivity and yield, providing reliable pathways to this important chiral alcohol.

Data Presentation

The following table summarizes the quantitative data for the two presented synthetic methods, allowing for easy comparison of their key performance indicators.

| Parameter | Method 1: Biocatalytic Reduction | Method 2: Asymmetric Transfer Hydrogenation |

| Catalyst | Lactobacillus curvatus (whole cells) | RuCl--INVALID-LINK-- |

| Substrate | 2'-Chloroacetophenone (B1665101) | 2'-Chloroacetophenone |

| Product | (S)-1-(2-Chlorophenyl)ethanol | (S)-1-(2-Chlorophenyl)ethanol |

| Enantiomeric Excess (ee) | >99%[1][2] | up to 96%[3] |

| Yield | High (e.g., 91% conversion)[2] | >99% conversion[3] |

| Reaction Temperature | 30°C[1] | 28°C |

| Reaction Time | 48 hours[1] | Not specified, monitor by TLC/HPLC |

| Key Advantages | Environmentally friendly ("green chemistry"), high enantioselectivity, mild reaction conditions.[1][2] | High conversion, well-defined catalyst system, relatively short reaction times.[3] |

Method 1: Biocatalytic Reduction with Lactobacillus curvatus

This protocol utilizes the inherent enzymatic machinery of Lactobacillus curvatus whole cells to achieve the highly enantioselective reduction of 2'-chloroacetophenone. This method is an excellent example of green chemistry, avoiding the use of heavy metal catalysts and harsh reagents.[1][2]

Experimental Protocol

-

Culture Preparation:

-

Inoculate Lactobacillus curvatus into an appropriate sterile growth medium (e.g., MRS broth).

-

Incubate the culture at 30°C for 24-48 hours with agitation to reach a suitable cell density.

-

Harvest the bacterial cells by centrifugation (e.g., 6000 x g for 10 minutes).

-

Wash the cell pellet with a sterile buffer solution (e.g., phosphate (B84403) buffer, pH 6.5) and centrifuge again.

-

-

Bioreduction Reaction:

-

Resuspend the washed Lactobacillus curvatus cell pellet in a reaction buffer (pH 6.5) to a desired cell concentration (e.g., 50 mg/mL wet cell weight).[2]

-

To this cell suspension, add 2'-chloroacetophenone (1 mmol) as the substrate.

-

The reaction mixture is incubated at 30°C for 48 hours with agitation (e.g., 200 rpm).[1]

-

-

Work-up and Purification:

-

After the incubation period, remove the cells by centrifugation.

-

Saturate the supernatant with NaCl and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the (S)-1-(2-Chlorophenyl)ethanol by column chromatography on silica (B1680970) gel.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]

-

Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol employs a well-defined chiral Ruthenium(II) catalyst for the asymmetric transfer hydrogenation of 2'-chloroacetophenone. This chemocatalytic method offers high conversion rates and excellent enantioselectivity.

Experimental Protocol

-

Reaction Setup:

-

To a clean, dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst RuCl--INVALID-LINK-- (0.01-1 mol%).

-

Add 2'-chloroacetophenone (1 equivalent).

-

Add a 5:2 mixture of formic acid and triethylamine (B128534) as the hydrogen source and solvent.

-

-

Reaction Execution:

-

Stir the reaction mixture at 28°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure (S)-1-(2-Chlorophenyl)ethanol.

-

-

Analysis:

-

Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

-

Workflow Diagram

Caption: Workflow for the asymmetric transfer hydrogenation synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Conclusion

Both the biocatalytic and chemocatalytic methods presented provide effective and highly enantioselective routes to (S)-1-(2-Chlorophenyl)ethanol. The choice of method will depend on the specific requirements of the researcher, including scalability, cost, environmental considerations, and available equipment. The biocatalytic method is particularly attractive for its green credentials and exceptional enantioselectivity, while the asymmetric transfer hydrogenation offers a robust and rapid chemical synthesis.

References

Application Notes and Protocols: Biocatalytic Reduction of 2'-Chloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biocatalytic reduction of 2'-chloroacetophenone (B1665101) is a pivotal reaction in synthetic organic chemistry, providing a green and highly selective route to chiral 1-(2-chlorophenyl)ethanols. These chiral alcohols are valuable building blocks for the synthesis of various pharmaceuticals. This document provides detailed application notes and protocols for performing this stereoselective reduction using whole-cell biocatalysts and isolated enzymes. The methodologies are designed to be reproducible and scalable for research and development purposes.

Biocatalyst Performance Comparison

The choice of biocatalyst is critical for achieving high conversion and enantioselectivity. Below is a summary of the performance of various biocatalysts in the reduction of 2'-chloroacetophenone and its analogs.

| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Reaction Conditions | Reference |

| Lactobacillus curvatus N3 | 2'-Chloroacetophenone | (S)-1-(2-chlorophenyl)ethanol | High | >99 | Optimized pH, temperature, agitation, and incubation time. | [1] |

| Saccharomyces cerevisiae B5 | 2'-Chloroacetophenone | (R)-1-(2-chlorophenyl)ethanol | >99 | >99 | pH 8.0, 25 °C, 24 h, with 5% (v/v) ethanol (B145695) as a co-substrate. | [2][3][4] |

| Daucus carota (carrot root) | Acetophenones | Chiral 1-phenylethanols | High | High | Room temperature, orbital shaker (180 rpm), 2 days, in water. Tween® 20 can enhance conversion. | [5][6] |

| Recombinant E. coli expressing Ketoreductase (LK08) | 2-Chloro-1-(2,4-dichlorophenyl)ethanone | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 100 | >99 | Optimized pH, temperature, isopropanol (B130326) and NADP+ concentration. | [7][8] |

| Recombinant E. coli expressing Carbonyl Reductase | 4-chloroacetophenone | (S)-phenylethanol | Full conversion | >99 | Neat substrate system with isopropanol for cofactor regeneration. | [9] |

| Aspergillus terreus and Rhizopus oryzae | 2'-Chloroacetophenone | (R)-2'-chloro-1-phenyl-ethanol | - | - | Glycerol used as a co-solvent. | [2][4] |

| Ketoreductase from Scheffersomyces stipitis CBS 6045 | 2-chloro-1-(2,4-dichlorophenyl)ethanone | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 88.2 | 99.9 | Lyophilized cells, reduction of 67 g/L substrate. | [10] |

| Ketoreductase from Pichia glucozyma (KRED1-Pglu) | Acetophenones | Chiral 1-phenylethanols | - | - | Reaction with NADPH recycle system (GDH and glucose). | [11][12] |

Experimental Workflows

Whole-Cell Biocatalytic Reduction Workflow

Caption: General workflow for whole-cell biocatalytic reduction.

Isolated Enzyme (Ketoreductase) Workflow

Caption: General workflow for reduction using an isolated enzyme.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Reduction using Lactobacillus curvatus

This protocol is based on the enantioselective bioreduction of 2'-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol.[1]

1. Materials and Equipment:

-

Lactobacillus curvatus strain (e.g., N3)

-

MRS broth for bacterial culture

-

2'-chloroacetophenone

-

Phosphate (B84403) buffer (pH adjusted as per optimization)

-

Incubator shaker

-

Centrifuge

-

Ethyl acetate (B1210297) for extraction

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

-

Culture Preparation: Inoculate Lactobacillus curvatus in MRS broth and incubate under appropriate conditions (e.g., 30°C, 150 rpm) for 24-48 hours until the stationary phase is reached.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer and resuspend in the same buffer to a desired cell concentration.

-

Biotransformation:

-

In an Erlenmeyer flask, combine the washed cell suspension with the reaction buffer.

-

Add 2'-chloroacetophenone (substrate) to the desired concentration (e.g., 1 g/L). A co-solvent like ethanol may be used to improve substrate solubility.

-

Incubate the reaction mixture in an orbital shaker under optimized conditions of temperature and agitation.[1]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC or GC.

-

Once the reaction is complete, saturate the mixture with NaCl and extract the product with an equal volume of ethyl acetate three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

-

Analysis:

-

Determine the conversion and enantiomeric excess of the product by chiral GC or HPLC. For example, using a Chiralcel OD-H column with a mobile phase of n-hexane/i-PrOH (98:2) at a flow rate of 1.0 mL/min and UV detection at 220 nm.[1]

-

Protocol 2: Whole-Cell Reduction using Daucus carota (Carrot Root)

This protocol describes a simple and environmentally friendly method for the bioreduction of acetophenones.[5]

1. Materials and Equipment:

-

Fresh carrots (Daucus carota)

-

2'-chloroacetophenone

-

Deionized water

-

Tween® 20 (optional surfactant)

-

Erlenmeyer flasks

-

Orbital shaker

-

Ethyl acetate for extraction

-

Gas Chromatography (GC) system for analysis

2. Procedure:

-

Biocatalyst Preparation: Wash fresh carrots thoroughly and cut them into small pieces.

-

Biotransformation:

-

In an Erlenmeyer flask, add 10 g of carrot pieces to 40-100 mL of water.

-

Add 2'-chloroacetophenone (approx. 0.5 mmol).

-

If used, add the desired amount of Tween® 20.

-

Carry out the biotransformation in an orbital shaker at room temperature with a rotational speed of 180 rpm for 2 days.[5]

-

-

Sampling and Analysis:

-

Monitor the reaction by taking a 2 mL sample and extracting it with 1 mL of ethyl acetate by vigorous stirring.

-

Analyze the ethyl acetate layer by GC to determine the conversion rate and enantioselectivity.

-

-

Work-up:

-

After the reaction, filter the mixture to remove the carrot pieces.

-

Extract the filtrate with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the product.

-

Protocol 3: Isolated Ketoreductase (KRED) Catalyzed Reduction

This protocol is a general method for the asymmetric reduction of ketones using a purified ketoreductase with a cofactor regeneration system.[11]

1. Materials and Equipment:

-

Purified Ketoreductase (KRED) or a cell lysate containing the overexpressed enzyme

-

Glucose Dehydrogenase (GDH) for cofactor regeneration

-

2'-chloroacetophenone

-

NADP+ (or NAD+)

-

D-Glucose

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Reaction tubes (e.g., screw-capped test tubes)

-

Thermostatted shaker

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Chiral GC or HPLC system

2. Procedure:

-

Reaction Setup:

-

In a screw-capped test tube, prepare a reaction mixture with a final volume of 5 mL containing:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

2'-chloroacetophenone (substrate, e.g., 1 g/L)

-

NADP+ (0.1 mM)

-

D-Glucose (4 times the molar amount of the substrate)

-

KRED (e.g., 20 mU/mL)

-

GDH (e.g., 1 U/mL)

-

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.

-

Monitor the reaction progress by analyzing small aliquots.

-

-

Work-up:

-

Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

-

Analysis:

-

Analyze the final product for conversion and enantiomeric excess using chiral GC or HPLC.

-

Safety Precautions

-

2'-chloroacetophenone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Follow standard microbiological practices when handling bacterial cultures.

-

Consult the Safety Data Sheets (SDS) for all chemicals used.

References

- 1. researchgate.net [researchgate.net]

- 2. Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Tween® 20-Enhanced Bioreduction of Acetophenones Promoted by Daucus carota Root - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: The Role of 1-(2-Chlorophenyl)ethanol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a stereogenic center at the carbinol carbon, allows for the creation of enantiomerically pure molecules. The biological activity of many drugs is highly dependent on their stereochemistry, making chiral intermediates like this compound essential for developing effective and safe therapeutics.[1] This document provides detailed application notes and protocols for the use of this compound, with a focus on its role in the synthesis of the antiepileptic drug Cenobamate and as a precursor to other biologically active molecules.

Application in the Synthesis of Cenobamate

(1R)-1-(2-Chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate, known as Cenobamate, is an FDA-approved antiepileptic drug for the treatment of partial-onset seizures in adults.[2] The key chiral intermediate in the synthesis of Cenobamate is (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanol, which is derived from the asymmetric reduction of a ketone precursor. This highlights the critical role of the chiral this compound moiety in establishing the correct stereochemistry for the drug's therapeutic activity.[3] The synthesis involves the enzymatic reduction of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one to the corresponding (R)-alcohol with high enantiomeric excess.[4]

Application in the Synthesis of L-cloprenaline

(S)-1-(2-Chlorophenyl)ethanol is a key intermediate in the synthesis of L-cloprenaline, a compound used for relieving asthma symptoms. The enantioselective bioreduction of 1-(2-chlorophenyl) ethanone (B97240) using whole-cell biocatalysts, such as Lactobacillus curvatus, provides a green and efficient route to obtain the (S)-enantiomer in high yield and excellent enantiomeric excess (>99%).[5] This biocatalytic approach offers an environmentally friendly alternative to traditional chemical reductions.[5]

Quantitative Data

Table 1: Biocatalytic Reduction of 1-(2-chlorophenyl) ethanone to (S)-1-(2-Chlorophenyl)ethanol [5]

| Biocatalyst Strain | Conversion (%) | Enantiomeric Excess (ee, %) |

| Lactobacillus curvatus N3 | >99 | >99 |

Reaction conditions: 50 mg biocatalyst, 1 mmol substrate, 30°C, 24 h, 100 rpm.

Table 2: Synthesis of Cenobamate Intermediate [4][6]

| Reaction Step | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Enzymatic Reduction | 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one | (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol | >98 (conversion) | >99 |

| Carbamation | (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol | Cenobamate | 86 | 99.9 |

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (S)-1-(2-Chlorophenyl)ethanol via Biocatalytic Reduction [5]

This protocol describes the whole-cell biocatalytic reduction of 1-(2-chlorophenyl) ethanone using Lactobacillus curvatus.

Materials:

-

1-(2-chlorophenyl) ethanone

-

Lactobacillus curvatus whole cells

-

Phosphate (B84403) buffer (pH 7.0)

-

Glucose

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

Cultivate Lactobacillus curvatus in a suitable medium to obtain sufficient cell mass.

-

Harvest the cells by centrifugation and wash with phosphate buffer.

-

In a reaction vessel, suspend the washed Lactobacillus curvatus cells (50 mg) in phosphate buffer.

-

Add 1-(2-chlorophenyl) ethanone (1 mmol) to the cell suspension.

-

Add glucose as a co-substrate for cofactor regeneration.

-

Incubate the reaction mixture at 30°C with agitation (100 rpm) for 24 hours.

-

Monitor the reaction progress using HPLC.

-

Upon completion, extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-(2-Chlorophenyl)ethanol.

Protocol 2: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol [4][6]

This protocol details the enzymatic reduction of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one.

Materials:

-

1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one ("2N ketone")

-

Oxidoreductase enzyme solution (e.g., from Candida magnoliae)

-

Buffer solution (100 mM TEA, pH 8, 1mM MgCl2, 10% glycerol)

-

NADP+

-

Ethyl acetate

-

10% Brine solution

-

Magnesium sulfate

Procedure:

-

To a mixture of the buffer solution, "2N ketone" (100mg), NADP+ (0.04mg), and 2-butanol (300 µL), add the oxidoreductase enzyme solution (30 µL).

-

Incubate the reaction mixture at room temperature with constant mixing for 48 hours.

-

Monitor the reduction by HPLC until >98% conversion is achieved.

-

Add ethyl acetate (500 mL) to the reaction mixture.

-

Separate the organic layer and wash with 10% brine solution (3 x 500 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol as an oily residue.

Protocol 3: Synthesis of Cenobamate [4][7]

This protocol describes the conversion of the chiral alcohol intermediate to Cenobamate.

Materials:

-

(R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol

-

Tetrahydrofuran (THF)

-

Chlorosulfonyl isocyanate

-

Water

Procedure:

-

Dissolve the (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol residue in THF (450 mL).

-

Cool the solution to -15°C.

-

Slowly add chlorosulfonyl isocyanate (38 g, 267 mmol) and stir the mixture at -10°C for 2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the resulting solution under reduced pressure.

-

Dissolve the concentrate in isopropanol (90 mL).

-

Slowly add heptane (180 mL) to induce crystallization.

-

Filter the precipitate and wash to afford Cenobamate.

Visualizations

Caption: Workflow for the asymmetric synthesis of (S)-1-(2-Chlorophenyl)ethanol.

Caption: Synthetic pathway for Cenobamate.

Caption: Proposed mechanism of action of Cenobamate.[4]

References

- 1. This compound | C8H9ClO | CID 26082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tdcommons.org [tdcommons.org]

- 3. New Preparation Process of Cenobamate [cjph.com.cn]

- 4. The introduction of Cenobamate (SQ 109)_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

Application Notes and Protocols for the Chiral Resolution of 1-(2-Chlorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(2-Chlorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The methods covered include enzymatic kinetic resolution, diastereomeric salt formation, and chiral high-performance liquid chromatography (HPLC).

Overview of Chiral Resolution Methods

The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). For this compound, several methods can be employed to achieve high enantiomeric purity.

-

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the transformation of one enantiomer at a much faster rate than the other. This results in a mixture of an enantioenriched substrate and an enantioenriched product, which can then be separated.

-

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.

-

Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique employs a chiral stationary phase (CSP) to directly separate the enantiomers of this compound.

Data Presentation

The following tables summarize representative quantitative data for the different chiral resolution methods.

Table 1: Enzymatic Kinetic Resolution of Secondary Alcohols

| Enzyme | Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethanol (B42297) | Vinyl acetate (B1210297) | n-Hexane | 1.25 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Racemic 1-phenylethanol | Isopropenyl acetate | tert-Butyl methyl ether | 3 | 42 | >99 | 77 |

| Candida rugosa Lipase | Racemic 2-(4-chlorophenoxy)propionic acid | 1-Butanol | Carbon tetrachloride | - | >50 | 100 (S-acid) | - |

Note: Data for 1-phenylethanol is presented as a close structural analog to this compound to demonstrate typical results for this class of compounds.

Table 2: Diastereomeric Salt Resolution of Secondary Alcohols

| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| 1-Phenyl-1-propanol | Cinchonidine (via maleic acid monoester) | - | - | >99 |

| (1-Methyl-2-phenyl)-ethylamine | (S,S)-Tartaric Acid | Isopropanol (B130326) | 87.5 | 83.5 |

| Amlodipine | (+)-Tartaric Acid | Acetone/Thiourea | High | High |

Table 3: Chiral HPLC Separation of Chlorophenyl)ethanol Analogs

| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |

| 1-(4-Chlorophenyl)ethanol | Chiralcel® OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | Not Specified | >1.5 |

| 1-(4-Chlorophenyl)ethanol | Chiralcel® OB-H | n-Hexane/Isopropanol (98:2) | 0.5 | tR(S) = 27.9 | >1.5 |

Note: Data for the closely related 1-(4-Chlorophenyl)ethanol is presented, as the chromatographic behavior is expected to be very similar.

Experimental Protocols

Enzymatic Kinetic Resolution using Candida antarctica Lipase B

This protocol describes a typical procedure for the kinetic resolution of racemic this compound via acylation catalyzed by immobilized Candida antarctica Lipase B (CALB), such as Novozym 435.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of this compound.

Materials:

-

Racemic this compound

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Vinyl acetate (acyl donor)

-

Anhydrous toluene (B28343) (or another suitable organic solvent like n-hexane or tert-butyl methyl ether)

-

Molecular sieves (4 Å), activated

-

Reaction vessel with magnetic stirring and temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq), anhydrous toluene, and activated molecular sieves.

-

Add immobilized CALB (typically 10-50 mg per mmol of substrate).

-

Add vinyl acetate (1.5-2.0 eq) to the mixture.

-

Stir the reaction mixture at a constant temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of the remaining alcohol and the formed ester.

-

When the conversion reaches approximately 50% (which typically yields the highest e.e. for both substrate and product), stop the reaction by filtering off the enzyme and molecular sieves.

-

Wash the immobilized enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Separate the unreacted (R)-1-(2-Chlorophenyl)ethanol from the (S)-1-(2-Chlorophenyl)ethyl acetate by silica gel column chromatography.

-

The ester can be hydrolyzed to the corresponding (S)-alcohol if desired.

Diastereomeric Salt Formation and Crystallization

This protocol is an adapted method for the resolution of this compound based on established procedures for similar secondary alcohols. It involves derivatization to a phthalic acid monoester followed by salt formation with a chiral amine.

Workflow for Diastereomeric Salt Resolution

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Materials:

-

Racemic this compound

-

Phthalic anhydride

-

Pyridine

-

(R)-(+)-1-Phenylethylamine (or another suitable chiral resolving agent)

-

Ethanol (or other suitable crystallization solvent)

-

Hydrochloric acid (HCl) solution

-

Sodium hydroxide (B78521) (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

Part A: Preparation of the Racemic Phthalate Monoester

-

In a round-bottom flask, dissolve racemic this compound (1.0 eq) and phthalic anhydride (1.1 eq) in pyridine.

-

Heat the mixture (e.g., at 80-90 °C) for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.

-

Extract the resulting phthalate monoester with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude racemic monoester.

Part B: Diastereomeric Salt Formation and Crystallization

-

Dissolve the crude racemic phthalate monoester in a minimal amount of a suitable hot solvent, such as ethanol.

-

In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-(+)-1-Phenylethylamine) in the same solvent.

-

Add the resolving agent solution to the hot solution of the racemic monoester.

-

Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals.

-

The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

Part C: Regeneration of the Enantiomerically Enriched Alcohol

-

Suspend the purified diastereomeric salt in water and add an aqueous NaOH solution to hydrolyze the ester and liberate the chiral amine.

-

Extract the chiral resolving agent with an organic solvent.

-

Acidify the remaining aqueous layer with HCl to precipitate the enantiomerically enriched phthalic acid monoester.

-

Hydrolyze the monoester by heating with an excess of aqueous NaOH solution.

-

After cooling, extract the liberated enantiomerically enriched this compound with an organic solvent.

-

Dry the organic extract and concentrate it under reduced pressure to obtain the resolved alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Chiral HPLC Method for Enantiomeric Analysis

This protocol provides a starting point for the analytical separation of the enantiomers of this compound. The conditions are based on methods developed for the closely related 1-(4-Chlorophenyl)ethanol.[1]

Logical Flow for Chiral HPLC Analysis

Caption: Logical flow for the determination of enantiomeric excess using chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting composition is 90:10 (v/v) n-hexane:IPA. The ratio can be adjusted to optimize resolution and retention times.

-

Flow Rate: 1.0 mL/min.

-